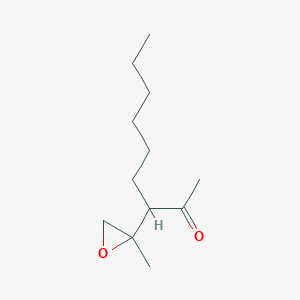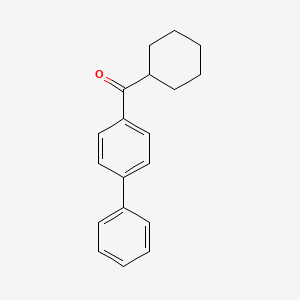
Biphenyl-4-yl(cyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-4-yl(cyclohexyl)methanone: is an organic compound with the molecular formula C19H20O. It consists of a biphenyl group attached to a cyclohexylmethanone moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods for synthesizing biphenyl derivatives involves the Suzuki-Miyaura coupling reaction.
Fries Rearrangement: Another method involves the Fries rearrangement of p-cresyl 4-biphenylcarboxylate with aluminum chloride in trichlorobenzene.
Industrial Production Methods: Industrial production methods for biphenyl-4-yl(cyclohexyl)methanone often involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Biphenyl-4-yl(cyclohexyl)methanone can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Biphenyl-4-yl(cyclohexyl)methanone is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and polymers .
Biology: In biological research, this compound is used to study the interactions between biphenyl derivatives and biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of biphenyl-4-yl(cyclohexyl)methanone involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexylmethanone moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Biphenyl-4-ylphenylmethanone: Similar in structure but lacks the cyclohexyl group.
Cyclohexylphenylmethanone: Contains the cyclohexyl group but lacks the biphenyl moiety.
Uniqueness: Biphenyl-4-yl(cyclohexyl)methanone is unique due to the presence of both the biphenyl and cyclohexyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar counterparts .
Propriétés
Numéro CAS |
67035-92-1 |
|---|---|
Formule moléculaire |
C19H20O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
cyclohexyl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C19H20O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2 |
Clé InChI |
QUYNUOZXEFNWJM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





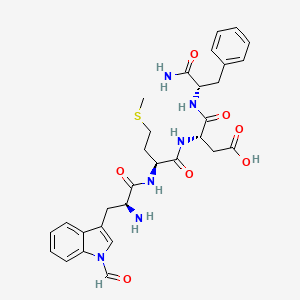
![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
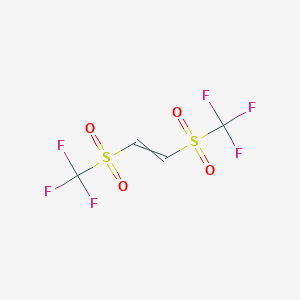
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
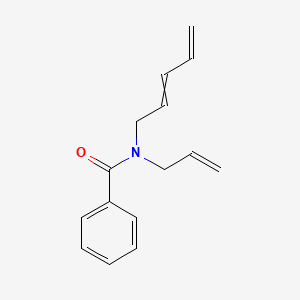
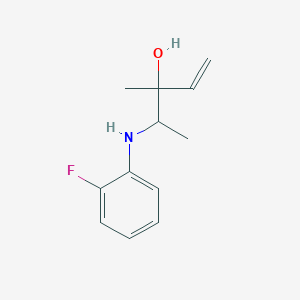
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

oxophosphanium](/img/structure/B14480820.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
